1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone
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Overview
Description
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a pyridine ring, along with an ethanone moiety. It is primarily used in research and development and is not intended for human use .
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but a common method includes the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a base . Industrial production methods may involve large-scale chlorination and subsequent purification steps to ensure high purity and yield .
Chemical Reactions Analysis
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function . The compound may also act as an electrophile in various biochemical reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
1-(2-Chloro-6-hydroxypyridin-4-YL)ethanone can be compared with other similar compounds such as:
1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone: This compound has a similar structure but with the hydroxyl group at a different position on the pyridine ring.
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: This compound contains a fluorine atom instead of a hydroxyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H6ClNO2 |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
4-acetyl-6-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-6(8)9-7(11)3-5/h2-3H,1H3,(H,9,11) |
InChI Key |
DZQWVUOWDRMQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)NC(=C1)Cl |
Origin of Product |
United States |
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